N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Description
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide is a 1,2,4-triazole derivative characterized by a trifluoromethyl-substituted benzamide moiety linked to a triazole core. The triazole ring is functionalized at the 4-position with a 3,4-dichlorophenyl group and at the 5-position with a butylsulfanyl (SBu) chain. The 3,4-dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the trifluoromethyl group on the benzamide moiety improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2F3N4OS/c1-2-3-10-32-20-29-28-18(30(20)13-8-9-16(22)17(23)11-13)12-27-19(31)14-6-4-5-7-15(14)21(24,25)26/h4-9,11H,2-3,10,12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTCAWLRASZVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxic effects.
Chemical Structure
The compound features a complex structure that includes a triazole ring, a trifluoromethyl group, and a butylsulfanyl moiety. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and enzyme inhibitor.
Antimicrobial Activity
Research indicates that derivatives of compounds containing triazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | M. tuberculosis | 62.5 µM |
| Triazole Derivative B | MRSA | 125 µM |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial for therapeutic applications in neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Type | IC50 (µM) |
|---|---|---|
| N-Butyl Triazole | AChE | 38.4 |
| N-Butyl Triazole | BuChE | 58.0 |
The IC50 values suggest that the compound exhibits moderate inhibition compared to standard drugs like rivastigmine .
Case Studies
A case study involving the synthesis and biological evaluation of related compounds highlighted the structure-activity relationship (SAR) that influences their potency. The study found that modifications to the alkyl chain length significantly affected the antimicrobial activity and enzyme inhibition profiles. For example, compounds with longer alkyl chains demonstrated improved efficacy against M. tuberculosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₂₃H₂₀Cl₂F₃N₄OS.
Key Observations :
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to methoxy in , improving stability under physiological conditions .
Substituent Effects on Bioactivity
- Butylsulfanyl Chain : The SBu group in the target compound may confer prolonged half-life compared to shorter chains (e.g., methylsulfanyl in ) due to increased hydrophobicity. However, excessive chain length could reduce solubility, as seen in bulkier analogs .
- 3,4-Dichlorophenyl vs. 4-Nitrophenyl : Compounds with 4-nitrophenyl substituents (e.g., ) exhibit higher reactivity in electrophilic assays but lower metabolic stability compared to the dichlorophenyl group, which balances electronegativity and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
